molecular formula C17H13FN2O2 B11355031 N-(2-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

N-(2-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11355031
M. Wt: 296.29 g/mol
InChI Key: AANIWQWDBYCHJV-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound features a furan ring, a pyridine ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the reaction of 2-fluorobenzylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group on the pyridine ring can produce an amine derivative .

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the fluorophenyl group.

    N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

    N-(Pyridin-2-ylmethyl)benzamide: Features a benzene ring instead of a furan ring.

Uniqueness

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring, pyridine ring, and fluorophenyl group provides a distinct set of properties that can be advantageous in various research and industrial applications .

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H13FN2O2/c18-14-7-2-1-6-13(14)12-20(16-9-3-4-10-19-16)17(21)15-8-5-11-22-15/h1-11H,12H2

InChI Key

AANIWQWDBYCHJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3)F

Origin of Product

United States

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